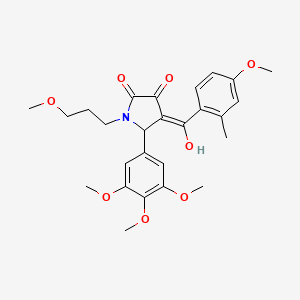![molecular formula C15H17N3O2 B5264474 N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5264474.png)
N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide, also known as ICEC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ICEC belongs to the class of chromane derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用机制
The exact mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells, which can lead to oxidative stress and cellular damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation and immune response. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide in lab experiments is its relatively simple synthesis method and low cost. This compound has also been found to have low toxicity and high stability, which makes it a suitable candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects in animal models of these diseases, and further studies are needed to explore its potential as a therapeutic agent. Another future direction is the development of this compound as a potential anticancer agent. This compound has been shown to inhibit tumor growth in various cancer cell lines, and further studies are needed to investigate its efficacy in animal models and clinical trials. Finally, future research could focus on the optimization of the synthesis method and the improvement of the solubility and bioavailability of this compound, which could enhance its therapeutic potential.
合成方法
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide involves the reaction of 2-(1H-imidazol-4-yl)ethylamine with chroman-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
N-[2-(1H-imidazol-4-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, this compound has been found to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-6-5-13-8-16-10-18-13)12-7-11-3-1-2-4-14(11)20-9-12/h1-4,8,10,12H,5-7,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQABZUYRQDXVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
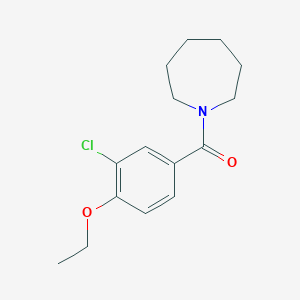
![(3aS*,6aR*)-5-benzoyl-3-[2-(3-chlorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5264401.png)
![4-chloro-1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5264405.png)
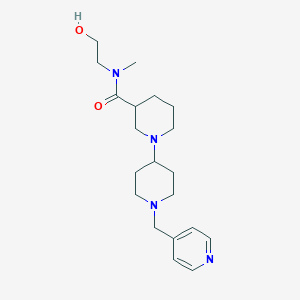
![N-{[1-(3,5-dichloro-2-methoxybenzyl)piperidin-3-yl]methyl}acetamide](/img/structure/B5264423.png)
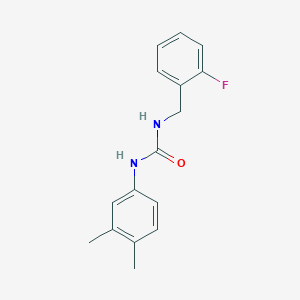
![N-[1-(4-methylpyridin-2-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5264430.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-3-furamide](/img/structure/B5264446.png)
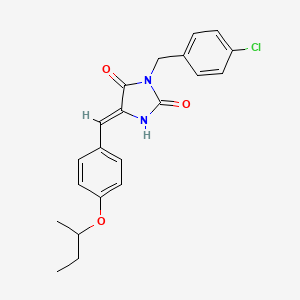
![N~1~,N~1~-dimethyl-N~4~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5264465.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5264471.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
